molecular formula C10H15BO2 B1306900 4-sec-Butylphenylboronic acid CAS No. 850568-56-8

4-sec-Butylphenylboronic acid

Cat. No.: B1306900
CAS No.: 850568-56-8
M. Wt: 178.04 g/mol
InChI Key: CHSPURIZKQPJNH-UHFFFAOYSA-N
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Description

4-sec-Butylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO2. It is a derivative of phenylboronic acid where the phenyl ring is substituted with a sec-butyl group at the para position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Action Environment

The action of 4-sec-Butylphenylboronic acid is primarily in the realm of chemical reactions, where it can act as a building block in the synthesis of other compounds. Its stability and reactivity can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is typically stored in an inert atmosphere at 2-8°C .

Biochemical Analysis

Biochemical Properties

4-sec-Butylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes such as palladium complexes, which facilitate the transmetalation process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new chemical bonds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins involved in these processes . For instance, its interaction with palladium complexes can lead to changes in cellular metabolism by altering the activity of metabolic enzymes . Additionally, this compound may impact cell signaling pathways by modulating the activity of signaling proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to palladium complexes, facilitating the transmetalation process in Suzuki-Miyaura cross-coupling reactions . This interaction leads to the formation of new carbon-carbon bonds, which can influence the activity of various enzymes and proteins . Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects may include alterations in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels by altering the activity of metabolic enzymes . For example, its interaction with palladium complexes can influence the metabolism of organic compounds, leading to changes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within specific cellular compartments . For instance, binding to specific proteins may facilitate the transport of this compound to target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may accumulate in certain organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of this compound within these compartments can impact its activity and function, leading to changes in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-sec-Butylphenylboronic acid can be synthesized through several methods, with one of the most common being the hydroboration of alkenes. In this process, a boron-hydrogen bond is added across the double bond of an alkene to form the corresponding alkylborane, which can then be oxidized to yield the boronic acid .

Another method involves the direct borylation of aromatic compounds using transition metal catalysts. This method typically employs palladium or nickel catalysts to facilitate the formation of the boronic acid from the corresponding aryl halide .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydroboration reactions followed by oxidation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-sec-Butylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

(4-butan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSPURIZKQPJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395101
Record name [4-(Butan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-56-8
Record name B-[4-(1-Methylpropyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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